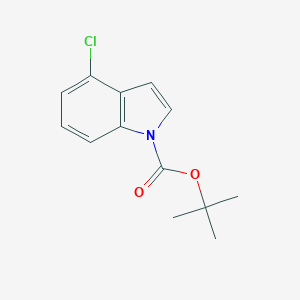

1-BOC-4-Chloroindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-BOC-4-Chloroindole, also known as 4-chloro-N-(Boc)-indole-2-boronic acid, is a chemical compound with the empirical formula C13H15BClNO4 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as 1-BOC-4-Chloroindole, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular weight of 1-BOC-4-Chloroindole is 295.53 g/mol . The molecular formula is C13H15BClNO4 . The InChI key is HUWASNXIUPJIJH-UHFFFAOYSA-N .Chemical Reactions Analysis

The Boc group in 1-BOC-4-Chloroindole is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Scientific Research Applications

Boron-Containing Compounds in Medicine

Boron-containing compounds (BCCs) have shown expanding medicinal potential, including use as antibiotics or chemotherapeutic agents. Research highlights BCCs' roles in prevention, diagnosis, and therapy across a variety of conditions, demonstrating their broad applicability in medicinal chemistry (Soriano-Ursúa, Das, & Trujillo-Ferrara, 2014).

Boron in Drug Design

The review by Ciani and Ristori (2012) discusses the unique properties of boron that make it suitable for a variety of applications in chemistry, technology, and medicine. It emphasizes the need for further investigation into the assembly of boronated compounds for drug design, highlighting the potential for innovative drugs based on boron's unique chemical characteristics (Ciani & Ristori, 2012).

Boron Diffusion in Nuclear Reactors

A comprehensive review by Yu et al. (2020) focuses on boron dilution accidents in nuclear reactors, emphasizing the importance of boron concentration management for reactor safety. This paper could provide insights into the use of boron compounds in safety-critical applications outside of a direct chemical context (Yu et al., 2020).

Boron Removal Techniques

Research by Theiss, Ayoko, and Frost (2013) reviews methods for removing boron species from water using layered double hydroxides (LDHs), highlighting the importance of managing boron levels in environmental contexts. This work might indirectly relate to understanding the environmental impact and treatment of boron-containing compounds (Theiss, Ayoko, & Frost, 2013).

Boron Isotope Ratios

A review on the determination of boron isotope ratios by Aggarwal and You (2017) discusses mass spectrometry techniques for boron analysis, which could be relevant for studying boron-containing compounds like 1-BOC-4-Chloroindole in scientific research (Aggarwal & You, 2017).

Safety and Hazards

Mechanism of Action

Target of Action

1-BOC-4-Chloroindole, also known as 4-Chloro-N-(Boc)-indole-2-boronic acid , is a chemical compound that is often used in the field of organic synthesisIt’s known that indole derivatives have a wide range of biological and clinical applications .

Mode of Action

It’s known that indole derivatives can interact with various receptors, showing high-affinity binding . In the case of 1-BOC-4-Chloroindole, it’s often used in Suzuki-Miyaura coupling reactions , a type of cross-coupling reaction, suggesting that it may interact with palladium catalysts to form carbon-carbon bonds .

Biochemical Pathways

They are produced both by bacteria and plants, and have value for flavor and fragrance applications, for example, in the food industry or perfumery .

Pharmacokinetics

The compound’s molecular weight (29553 g/mol) and its solid state at room temperature could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

Certain indole derivatives have been found to exhibit antibacterial and antibiofilm activities , suggesting that 1-BOC-4-Chloroindole might have similar effects.

Action Environment

The action, efficacy, and stability of 1-BOC-4-Chloroindole can be influenced by various environmental factors. For instance, its storage temperature is recommended to be at 0-8°C , suggesting that temperature could affect its stability. Furthermore, the compound’s efficacy could potentially be influenced by the presence of other substances in its environment, such as catalysts in a Suzuki-Miyaura coupling reaction .

properties

IUPAC Name |

tert-butyl 4-chloroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYOMIGRAXEOBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464797 |

Source

|

| Record name | 1-BOC-4-Chloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-BOC-4-Chloroindole | |

CAS RN |

129822-46-4 |

Source

|

| Record name | 1-BOC-4-Chloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B188409.png)

![3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B188417.png)

![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)